3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione
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Overview
Description
3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione can be achieved through various synthetic routes. One common method involves the use of the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamines with acid anhydrides or acid chlorides to form dihydroisoquinolines . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) or phosphorus pentachloride (PCl5) under reflux conditions.
Chemical Reactions Analysis
3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be synthesized using halogenating agents like bromine (Br2) or chlorine (Cl2).
Scientific Research Applications
3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s structure allows it to fit into the hydrophobic pockets of these enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar compounds to 3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione include:
3,4-dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and is studied for its potential in cancer therapy.
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound is synthesized via a modified Strecker reaction and is used in the synthesis of α-amino acids and other nitrogen-containing heterocycles.
The uniqueness of this compound lies in its specific structural features, such as the methoxy and methylbenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25NO2S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione |
InChI |
InChI=1S/C25H25NO2S/c1-18-7-9-19(10-8-18)17-28-23-12-11-21(15-24(23)27-2)25(29)26-14-13-20-5-3-4-6-22(20)16-26/h3-12,15H,13-14,16-17H2,1-2H3 |
InChI Key |
TZUYIZPCRRVEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=S)N3CCC4=CC=CC=C4C3)OC |
Origin of Product |
United States |
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